(s)-2-Tridecanol
Description
Properties
IUPAC Name |
(2S)-tridecan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13(2)14/h13-14H,3-12H2,1-2H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOLRKVMHVYNGG-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization and Conditions
The alkylation step employs lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) at −78°C, ensuring minimal epimerization. Tridecyl bromide serves as the electrophile, reacting with the lithiated hydrazone to yield the alkylated intermediate (S)-3 . Post-reaction quenching with ammonium chloride and chromatographic purification afford (S)-3 in 85–90% yield.
Baeyer-Villiger Oxidation to Acetate
The ketone (S)-4 , obtained after hydrazone cleavage, undergoes Baeyer-Villiger oxidation using meta-chloroperbenzoic acid (mCPBA) to introduce an acetate group at the β-position. This step proceeds with retention of configuration, producing (S)-5 with 93.5% enantiomeric excess (ee). The regioselectivity of the oxidation favors the formation of the acetate due to electronic and steric effects exerted by the tridecyl chain.
Hydrolysis to this compound
Final hydrolysis of (S)-5 with potassium carbonate in methanol-water (9:1) cleaves the acetate, yielding this compound (S)-6 . The reaction achieves near-quantitative conversion, with the product isolated via distillation under reduced pressure (bp 120–122°C at 0.1 mmHg).
Table 1: Key Parameters in the SAMP-Hydrazone Synthesis of this compound
Thermodynamic and Structural Characterization
The enantiopurity and phase behavior of this compound significantly influence its applications. Studies on racemic and enantiopure monolayers reveal distinct thermodynamic profiles.
Melting Point and Phase Diagrams
DSC analysis of this compound shows a melting temperature (Tm) of 20.0°C for the pure enantiomer, while racemic mixtures exhibit a eutectic point at 19.3°C. The entropy of melting (ΔSm) for monolayers remains consistent at ~5.3 kB across enantiomeric ratios, indicating minimal conformational changes during phase transitions.
Table 2: Thermodynamic Properties of this compound Monolayers
| % (S)-Enantiomer | Tm (°C) | Surface Tension (mN/m) | Area per Molecule (Ų) | ΔSm (kB) |
|---|---|---|---|---|
| 50 | 19.3 | 31.2 | 26.8 | 5.1 |
| 100 | 20.0 | 31.7 | 27.0 | 5.3 |
X-Ray Diffraction Analysis
Grazing-incidence X-ray diffraction (GIXD) of this compound monolayers reveals a hexagonal packing arrangement with a lattice constant of 5.62 Å. The Bragg peak intensity decreases near Tm, signaling reduced monolayer rigidity.
Alternative Synthetic Approaches
While the SAMP-hydrazone method dominates literature, alternative routes include:
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 2-tridecanol esters offers moderate ee (70–80%) but requires iterative recycling to achieve >95% purity.
Chiral Pool Synthesis
Starting from (S)-malic acid, sequential chain elongation via Wittig reactions and reductions provides this compound in 65% overall yield. However, this route involves seven steps, limiting scalability.
Comparative Analysis of Methodologies
Table 3: Synthesis Route Efficiency Comparison
| Method | Steps | Overall Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| SAMP-Hydrazone | 4 | 68 | 93.5 | High |
| Enzymatic Resolution | 3 | 45 | 80 | Moderate |
| Chiral Pool | 7 | 65 | 99 | Low |
The SAMP-hydrazone approach balances yield and stereoselectivity, making it ideal for laboratory-scale production. Enzymatic methods, though greener, struggle with ee thresholds required for pheromone applications.
Chemical Reactions Analysis
Types of Reactions: (s)-2-Tridecanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to tridecan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can lead to the formation of tridecane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form tridecyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Thionyl chloride in the presence of a base such as pyridine.
Major Products:
Oxidation: Tridecan-2-one.
Reduction: Tridecane.
Substitution: Tridecyl chloride.
Scientific Research Applications
Chemistry
(S)-2-Tridecanol is used as a chiral building block in the synthesis of complex organic molecules. Its ability to form hydrogen bonds allows it to interact with various biological molecules, influencing their structure and function. This feature makes it particularly useful in enantioselective reactions.
Biology
Recent studies have highlighted the role of this compound as an insect attractant and pheromone. For instance, research on the ant species Crematogaster scutellaris identified this compound as a trail pheromone that induces significant trail-following behavior in ants at concentrations as low as 0.1 ng/µL. This study demonstrated that the compound could elicit directional movement along pheromone trails, which is crucial for foraging behavior in these ants .
Medicine
Research is ongoing to explore the therapeutic potential of this compound. Its interactions with biological systems may lead to novel applications in drug synthesis and development. The compound's mechanism of action involves its interaction with specific molecular targets, potentially influencing metabolic pathways through enzyme modulation.
Industrial Applications
This compound is utilized in the production of fragrances and flavors due to its pleasant odor profile. Additionally, it serves as a surfactant in various formulations, contributing to emulsification and stabilization processes in cosmetic and personal care products .
Antibacterial Activity
A study examined the antibacterial properties of long-chain fatty alcohols, including this compound. The findings indicated that long-chain fatty alcohols exhibit varying degrees of antibacterial activity against Staphylococcus aureus, with implications for their use in antimicrobial formulations .
Trail Pheromone Identification
In a detailed investigation involving gas chromatography-mass spectrometry, this compound was identified as a key component in the trail pheromone system of Crematogaster scutellaris. The study emphasized how specific concentrations of this compound could significantly influence ant behavior, highlighting its ecological importance .
Mechanism of Action
The mechanism of action of (s)-2-Tridecanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. In enzymatic reactions, this compound can act as a substrate or inhibitor, affecting the activity of enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural Analogs: Chain Length Variation
Compounds with similar secondary alcohol structures but differing chain lengths exhibit distinct physicochemical and biological properties:
Key Findings :
- Chain Length vs. Activity: In ants, 2-tridecanol (C₁₃) induces trail-following at concentrations ≥0.1 ng/µL, whereas 2-dodecanol (C₁₂) requires higher concentrations for similar efficacy . Longer chains (e.g., 2-tetradecanol) may reduce volatility, impacting pheromone dispersal .
- log Pow Correlation : Hydrophobicity increases with chain length, affecting extraction efficiency in methods like oiling-out assisted liquid-liquid extraction (OA-LLE) .
Functional Group Analogs: Alcohols vs. Ketones
Comparing alcohols and ketones with identical carbon skeletons:
Key Findings :
- Metabolic Pathways: Pseudomonas spp. oxidize 2-tridecanol to 2-tridecanone, which is further degraded into shorter-chain alcohols (e.g., 1-undecanol) .
- Functional Group Impact: Ketones are less polar than alcohols, influencing their interaction with biological receptors. For example, 2-tridecanone lacks pheromonal activity in ants compared to 2-tridecanol .
Enantiomeric Specificity
This compound and (R)-2-Tridecanol exhibit divergent biological activities:
| Property | This compound | (R)-2-Tridecanol |
|---|---|---|
| Trail-Following Response | Weak activity in ants | Strong activity in ants |
| Synthesis Method | Bakers' yeast reduction | Chiral resolution via mandelic esters |
Key Findings :
- Enantioselectivity: In Crematogaster scutellaris, (R)-2-tridecanol elicits a 3-fold stronger behavioral response than the (S)-enantiomer. However, the natural enantiomeric ratio in ant glands remains undetermined due to analytical limitations .
- Industrial Relevance : Enantiomeric purity is critical for applications like drug synthesis, where stereochemistry affects efficacy .
Key Findings :
- This compound requires stringent safety measures (e.g., gloves, respirators) due to its acute toxicity, whereas 2-tridecanone primarily poses flammability risks .
Q & A
Q. What advanced techniques resolve challenges in quantifying this compound enantiomeric excess in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
